4-cyclopropyl-3-(1-((2-fluorophenyl)sulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with the CAS number 2194909-11-8. This compound is characterized by its unique molecular structure and potential pharmaceutical applications. It belongs to a class of compounds that are being investigated for their therapeutic effects, particularly in the treatment of neurological disorders.
This compound can be classified under the category of triazole derivatives due to the presence of the triazole ring in its structure. It also features a sulfonamide group, which is common in many pharmacologically active compounds, enhancing its potential as a therapeutic agent.
The synthesis of 4-cyclopropyl-3-(1-((2-fluorophenyl)sulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as temperature control, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions. The use of protecting groups may also be necessary during certain steps to ensure selectivity.
The molecular formula of 4-cyclopropyl-3-(1-((2-fluorophenyl)sulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is , with a molecular weight of 424.5 g/mol .
The compound features several functional groups:
The compound may undergo various chemical reactions typical for organic molecules:
Reactions involving this compound should be conducted under controlled conditions to optimize yields and minimize by-products. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and purity.
The mechanism of action for 4-cyclopropyl-3-(1-((2-fluorophenyl)sulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one primarily involves modulation of G-protein coupled receptors (GPCRs), specifically GPR6. This modulation can influence neurotransmitter systems related to movement disorders .
Research indicates that compounds targeting GPR6 could provide therapeutic benefits for conditions like Parkinson's disease by altering cyclic adenosine monophosphate (cAMP) levels in neurons, thus affecting neuronal excitability and signaling pathways.
While specific physical properties such as density or melting point are not available in the provided sources, general characteristics can be inferred from similar compounds:
Key chemical properties include:
Relevant data regarding these properties should be obtained through experimental characterization.
4-cyclopropyl-3-(1-((2-fluorophenyl)sulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one holds promise in several areas:
The ongoing research into this compound may lead to new therapeutic strategies for managing challenging neurological conditions.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3